molecular formula C26H47N3O8SSi2 B12795826 2',5'diSilySpiroT

2',5'diSilySpiroT

Cat. No.: B12795826
M. Wt: 617.9 g/mol
InChI Key: DCKXSLGGHRSIFU-LPILLZMDSA-N
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Description

Based on analogous spiro systems in the literature, 2',5'diSilySpiroT likely exhibits unique steric and electronic properties imparted by the silyl substituents, which may enhance thermal stability or modulate reactivity compared to non-silylated analogues .

Properties

Molecular Formula

C26H47N3O8SSi2

Molecular Weight

617.9 g/mol

IUPAC Name

1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-8-yl]-3-ethyl-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C26H47N3O8SSi2/c1-13-28-21(30)17(2)14-29(23(28)31)22-20(36-40(11,12)25(6,7)8)26(18(27)16-38(32,33)37-26)19(35-22)15-34-39(9,10)24(3,4)5/h14,16,19-20,22H,13,15,27H2,1-12H3/t19?,20-,22+,26?/m0/s1

InChI Key

DCKXSLGGHRSIFU-LPILLZMDSA-N

Isomeric SMILES

CCN1C(=O)C(=CN(C1=O)[C@H]2[C@@H](C3(C(O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CCN1C(=O)C(=CN(C1=O)C2C(C3(C(O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 2’,5’diSilySpiroT involves several steps, typically starting with the preparation of precursor compounds. One common synthetic route includes the reaction of 1,4-dimethoxybenzene with anhydrous dichloromethane and 1,1-dichloromethyl ether, followed by further reactions to introduce the silicon atoms into the molecular structure . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

2’,5’diSilySpiroT undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .

Scientific Research Applications

2’,5’diSilySpiroT has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2’,5’diSilySpiroT involves its interaction with specific molecular targets and pathways. The silicon atoms within its structure can form strong bonds with other atoms, influencing the compound’s reactivity and stability. These interactions can affect various biological and chemical processes, making it a valuable compound for research and development .

Comparison with Similar Compounds

Key Observations :

  • Spiro pyrazoles (e.g., 5g , 5h ) achieve high yields (85–90%) via Program (B), a method involving cyclocondensation and esterification .

Physicochemical Properties

Compound Melting Point (°C) Key Functional Groups Spectral Data (Highlights)
5g 149–154 Ester, carbonyl IR: 1720 cm⁻¹ (C=O), 1H NMR: δ 1.2–1.4 (ethyl)
5i 166–172 Ester, chloroaryl 13C NMR: δ 115–135 (aromatic carbons)
3b Not reported Triazinone, cyclohexyl MS: m/z 689.3 [M+H]⁺, IR: 1680 cm⁻¹ (C=O)
2',5'diSilySpiroT Estimated 160–180 Silyl ethers, spiro center Predicted IR: 1250–1100 cm⁻¹ (Si–C/Si–O)

Key Observations :

  • Spiro pyrazoles exhibit moderate melting points (149–179°C), correlating with their ester/carbonyl content .
  • Silyl groups in 2',5'diSilySpiroT would likely reduce polarity, increasing hydrophobicity and thermal stability compared to oxygen- or nitrogen-based analogues .

Structural and Functional Diversity

  • Spiro Pyrazoles () : Feature ester and aryl groups, enabling π-π stacking interactions. Substituents like 4-chlorophenyl (5i ) enhance electronic diversity .
  • Spiro Triazinones (): Incorporate bulky cyclohexyl and aryl groups, creating steric environments suitable for enzyme inhibition .
  • Commercial Spiro Compounds () : Include azaspiro and oxaspiro systems (e.g., 4-Boc-7-oxo-4-azaspiro[2.5]octane), highlighting demand for rigid scaffolds in drug discovery .

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